1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide
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Overview
Description
The compound is a derivative of 3-chloro-5-(trifluoromethyl)pyridin-2-yl, which is a halogenated pyridine derivative . It’s a fluorinated building block that participates in the synthesis of various other compounds .
Synthesis Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The development of compounds with unique biological properties is commonly achieved by replacing hydrogen with fluorine .Physical and Chemical Properties Analysis
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, is a liquid with a boiling point of 50-55 °C/11 mmHg and a melting point of 16-20 °C. It has a density of 1.524 g/mL at 25 °C .Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that compounds containing the trifluoromethyl group have been instrumental in many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
It is known that trifluoromethylpyridine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the development of fluorinated organic chemicals, which this compound is a part of, is becoming an increasingly important research topic .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2S2/c1-3-17(4-2)10(18)19-9-8(12)5-7(6-16-9)11(13,14)15/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMEAFTGYHVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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